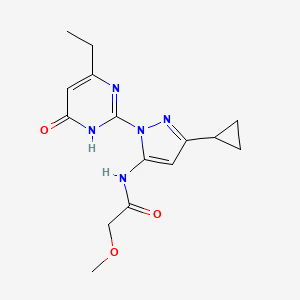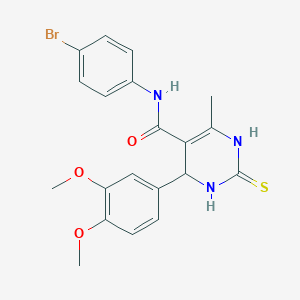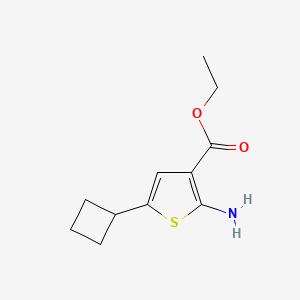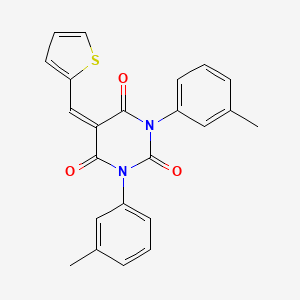
5-Bromo-2-methylhex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-methylhex-1-ene is a chemical compound with the CAS Number: 1379157-36-4 . It has a molecular weight of 177.08 and its IUPAC name is 5-bromo-2-methyl-1-hexene .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13Br/c1-6(2)4-5-7(3)8/h7H,1,4-5H2,2-3H3 . This indicates that the molecule consists of a six-carbon chain with a bromine atom attached to the fifth carbon and a methyl group attached to the second carbon .Applications De Recherche Scientifique
Decomposition and Isomerization
The study on the decomposition and isomerization reactions of related alkyl radicals, such as the 5-methylhex-1-yl radical, provides insights into the reaction mechanisms and product distributions that might be relevant for understanding the behavior of compounds like 5-Bromo-2-methylhex-1-ene under similar conditions. The formation of various alkene products through intramolecular hydrogen transfer and β C-C bond scission highlights the complexity of such reactions (Awan et al., 2010).
Synthesis and Structural Characterization
The synthesis and characterization of isomuscarines from precursors including alkenoxyl radicals demonstrate the application of brominated alkenes in constructing complex molecular structures. This methodology could potentially be applied to this compound for synthesizing novel organic compounds (Kempter et al., 2014).
Bromination Techniques
Research on the regio- and chemoselective bromination of cyclic enones has relevance to the manipulation of this compound for the synthesis of bromo-substituted compounds, which are important synthons in organic synthesis and the preparation of useful substances (Shirinian et al., 2012).
Biological Applications
While direct studies on this compound are limited, research on related brominated compounds, such as Bromodeoxyuridine (BrdU), sheds light on potential biological applications and effects. For instance, BrdU's impact on neural stem cells' DNA methylation and differentiation suggests a broader context for investigating brominated compounds in biological systems (Schneider & d'Adda di Fagagna, 2012).
Material Science and Chemistry
The synthesis of novel Schiff bases compounds, including those with bromo-substituted phenols, for the inhibition of carbon steel corrosion in acidic mediums containing chloride, demonstrates the utility of brominated compounds in materials science applications. These compounds' characterization and their effectiveness in corrosion inhibition highlight the potential for using this compound in similar applications (El-Lateef et al., 2015).
Mécanisme D'action
Target of Action
The primary target of 5-Bromo-2-methylhex-1-ene is the carbon-hydrogen (C-H) bond at the allylic position of alkenes . The allylic position refers to the carbon atom adjacent to a carbon-carbon double bond. This compound specifically targets the hydrogen atom attached to the allylic carbon .
Mode of Action
This compound interacts with its targets through a process known as allylic bromination . This reaction is initiated by the formation of a small amount of bromine radical, which abstracts an allylic hydrogen to form an allylic radical and hydrogen bromide (HBr) . The HBr can then react with N-bromosuccinimide (NBS) to form the bromine required for the reaction .
Biochemical Pathways
The biochemical pathway affected by this compound is the radical bromination of alkenes . This pathway leads to the formation of alkyl halides, which are key intermediates in various organic reactions . The downstream effects of this pathway include the synthesis of a wide range of organic compounds.
Result of Action
The result of the action of this compound is the formation of an alkyl halide at the allylic position of the alkene . This transformation is useful in organic synthesis, as alkyl halides are versatile intermediates that can undergo a variety of further reactions.
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the presence of light is necessary for the initiation of the allylic bromination reaction . Additionally, the reaction is typically carried out in a solvent such as carbon tetrachloride (CCl4) . The concentration of bromine is also kept low to prevent the formation of unwanted side-products .
Propriétés
IUPAC Name |
5-bromo-2-methylhex-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-6(2)4-5-7(3)8/h7H,1,4-5H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNJDFBOSGOGQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2746201.png)

![1-propyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2746203.png)


![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide](/img/structure/B2746208.png)
![N-(2-methoxyethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2746209.png)
![1-(1,3-Benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2746210.png)

![N-benzyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2746214.png)
